N-Methyl-1-(thiazol-5-ylmethyl)piperidin-4-amine hydrochloride
Description
N-Methyl-1-(thiazol-5-ylmethyl)piperidin-4-amine hydrochloride is a piperidine-derived compound featuring a thiazole ring linked via a methylene group to the nitrogen atom of the piperidine core. The N-methylation at the piperidine nitrogen and the hydrochloride salt form enhance its stability and solubility, making it a candidate for pharmaceutical and chemical research applications. Thiazole rings are known for their electron-rich aromatic systems and bioactivity, often contributing to interactions with biological targets such as enzymes or receptors .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-5-ylmethyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.ClH/c1-11-9-2-4-13(5-3-9)7-10-6-12-8-14-10;/h6,8-9,11H,2-5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGANWVKGKYCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CN=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261233-42-4 | |
| Record name | 4-Piperidinamine, N-methyl-1-(5-thiazolylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
The mechanism by which N-Methyl-1-(thiazol-5-ylmethyl)piperidin-4-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Differences :
- Heterocyclic Substituent : The thiazole ring in the target compound is replaced with a pyrazole ring in this analog. Pyrazole lacks sulfur but contains two adjacent nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
- Salt Form: The trihydrochloride salt (vs.
Physicochemical Properties :
| Property | Target Compound (Hypothetical) | 1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine Trihydrochloride |
|---|---|---|
| Molecular Formula | C₁₀H₁₆ClN₃S | C₇H₁₅Cl₂N₃ |
| Molecular Weight (g/mol) | ~253.8 | 219.69 |
| CAS Number | Not Provided | MDLMFCD28895204 |
Functional Implications :
- Bioactivity : Pyrazole derivatives often exhibit kinase inhibitory activity, whereas thiazoles are associated with antimicrobial or antiviral effects .
- Metabolic Stability : The sulfur atom in thiazole may enhance metabolic stability compared to pyrazole, which is more prone to oxidative degradation.
Thiazol-5-ylmethyl Derivatives in Pharmacopeial Forum (2017)
The Pharmacopeial Forum (2017) lists thiazol-5-ylmethyl carbamate derivatives (e.g., compounds f, g, h, i, j) with complex peptide-like backbones . These differ significantly from the target compound:
- Backbone Complexity: The target compound lacks the extended hexan-2-ylcarbamate structure and hydroxy/acetylamino substituents seen in Pharmacopeial compounds.
Biological Activity
N-Methyl-1-(thiazol-5-ylmethyl)piperidin-4-amine hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).
The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, related compounds in the thiazole class have demonstrated significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK9, which is essential for RNA polymerase II transcription and cancer cell survival .
Efficacy in Cancer Models
Recent studies have evaluated the anticancer properties of thiazole derivatives, including this compound. The compound's effectiveness was assessed in various human cancer cell lines. For example, it was found to induce apoptosis and inhibit cell proliferation in breast cancer models (MDA-MB-231), showcasing a selective toxicity profile that spares normal cells .
Table 1: Inhibitory Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-Methyl-1-(thiazol-5-ylmethyl)piperidin-4-amine | MDA-MB-231 | 0.126 | CDK9 inhibition, apoptosis induction |
| Related Thiazole Derivative | MCF10A (normal) | 2.5 | Minimal effect on normal cells |
| 4-Bromo-Thiazole | Glioma Cells | ~0.01 | Na+/K+ ATPase inhibition |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole and piperidine moieties significantly impact biological activity. For instance, the presence of specific substituents on the thiazole ring enhances potency against CDK9 while maintaining selectivity over other kinases .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. Studies indicate that thiazole derivatives can exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| N-Methyl-1-(thiazol-5-ylmethyl)piperidin-4-amines | E. coli | 10 |
| Related Thiazole Derivative | S. aureus | 12 |
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives in clinical settings:
- Breast Cancer : A study involving MDA-MB-231 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through CDK9 inhibition .
- Infection Models : In vivo studies showed that thiazole derivatives effectively reduced bacterial load in infection models, indicating their potential as novel antibacterial agents .
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula and a molecular weight of approximately 247.77 g/mol. Its structure comprises a piperidine ring and a thiazole moiety, which contribute to its pharmacological properties. The thiazole ring is particularly significant for its interactions with various biological targets, enhancing the compound's therapeutic potential.
Pharmacological Applications
N-Methyl-1-(thiazol-5-ylmethyl)piperidin-4-amine hydrochloride has shown promise in several therapeutic areas:
2.1. Oncology
Research indicates that this compound may interact with heat shock proteins, making it a candidate for targeted therapies in cancer treatment. Initial studies suggest that it could influence cellular pathways related to tumor growth and resistance to chemotherapy agents.
2.2. Antiviral Activity
The compound's structural similarities to known antiviral agents suggest potential applications in virology, particularly against viral infections where modulation of host cell pathways may be beneficial.
2.3. P-glycoprotein Modulation
Studies have demonstrated that this compound may act as a modulator of P-glycoprotein (P-gp), an important efflux transporter implicated in drug resistance. By increasing the intracellular concentration of chemotherapeutic agents, this compound could help reverse drug resistance in cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for yield and purity. Various derivatives have been synthesized to explore their biological activities further, leading to insights into structure-activity relationships (SAR) that inform future drug design efforts .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
5.1. In Vitro Studies
In vitro experiments have shown that this compound can enhance the efficacy of standard chemotherapeutics by overcoming P-gp-mediated drug efflux in resistant cancer cell lines, suggesting its potential as an adjunct therapy in oncology .
5.2. In Vivo Studies
Animal studies have indicated that treatment with this compound resulted in reduced tumor volumes without significant side effects, supporting its safety profile for further development .
Chemical Reactions Analysis
Acylation of the Piperidine Amine
The secondary amine in the piperidine ring undergoes acylation under basic conditions. For example:
-
Reaction with acetyl chloride in the presence of triethylamine yields N-acetyl-N-methyl-1-(thiazol-5-ylmethyl)piperidin-4-amine .
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Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane produces a carbamate derivative, enabling further functionalization .
Key Reaction Conditions
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Acetic anhydride | DCM, Et₃N | 0–25°C | Acetylated piperidine | 85–92% | |
| Boc₂O | THF | Reflux | tert-Butyl carbamate derivative | 78% |
Alkylation at the Piperidine Nitrogen
The tertiary amine formed after deprotonation can participate in alkylation:
-
Treatment with methyl iodide in acetonitrile generates a quaternary ammonium salt.
-
Reaction with propargyl bromide under microwave irradiation (140°C, 30 min) introduces alkyne functionality .
Example Reaction
Thiazole Ring Modifications
The thiazole moiety participates in electrophilic substitution and coordination:
-
Chlorination : Reaction with N-chlorosuccinimide (NCS) in DMF selectively substitutes the thiazole’s 4-position .
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Metal Coordination : Forms complexes with transition metals (e.g., Cu²⁺) via the thiazole’s nitrogen, as evidenced by UV-Vis and ESR spectroscopy .
Critical Observations
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Electrophilic substitution occurs preferentially at the 4-position due to electron-donating effects of the methylene-piperidine group .
-
Thiazole’s sulfur atom enhances metal-binding affinity, enabling catalytic applications .
Salt Metathesis
The hydrochloride counterion can be exchanged via ion metathesis:
-
Treatment with AgNO₃ in methanol replaces Cl⁻ with NO₃⁻, confirmed by conductivity measurements .
-
Reaction with NaPF₆ yields a hexafluorophosphate salt for improved solubility in organic solvents.
Reductive Amination
The primary amine (after deprotection) undergoes reductive amination with ketones or aldehydes:
-
Reaction with benzaldehyde and NaBH₃CN in methanol produces N-benzyl-N-methyl-1-(thiazol-5-ylmethyl)piperidin-4-amine .
Optimized Protocol
| Substrate | Reducing Agent | Solvent | Time | Yield |
|---|---|---|---|---|
| Benzaldehyde | NaBH₃CN | MeOH | 12 h | 67% |
Nucleophilic Substitution at the Methylene Bridge
The methylene group (-CH₂-) linking thiazole and piperidine allows for nucleophilic displacement:
Oxidation and Reduction
-
Oxidation : MnO₂ oxidizes the methylene bridge to a ketone under anhydrous conditions, though this destabilizes the thiazole ring .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole to a thiazolidine, altering aromaticity .
Comparative Reactivity Table
| Reaction Type | Site of Reactivity | Key Reagents/Conditions | Selectivity Notes |
|---|---|---|---|
| Acylation | Piperidine N | Ac₂O, Boc₂O, DCM/Et₃N | Prefers tertiary amine |
| Alkylation | Piperidine N | CH₃I, K₂CO₃, MeCN | Quaternary salt forms readily |
| Electrophilic Substitution | Thiazole C4 | NCS, DMF | Directed by methylene group |
| Salt Metathesis | Cl⁻ counterion | AgNO₃, NaPF₆ | Ion exchange without degradation |
Q & A
Q. What are the recommended synthetic routes for N-Methyl-1-(thiazol-5-ylmethyl)piperidin-4-amine hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and acylation. For example, cyclization of intermediates using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) is effective for constructing heterocyclic cores like thiazole or pyrazole derivatives . Optimization may include adjusting reaction time, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Catalytic agents like triethylamine can enhance acylation efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR (in deuterated solvents like DMSO-d₆ or CDCl₃) is essential to resolve methyl, piperidine, and thiazole proton environments. IR spectroscopy confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines). Mass spectrometry (ESI-TOF) validates molecular weight, while X-ray crystallography provides unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for structurally similar piperidine-thiazole hybrids .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization of novel analogs of this compound?
- Methodological Answer : Discrepancies often arise from impurities or tautomeric forms. Cross-validation using 2D NMR techniques (e.g., COSY, HSQC) can clarify ambiguous proton assignments. For example, NOESY experiments distinguish between axial/equatorial substituents on the piperidine ring. Additionally, HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) quantifies purity and identifies byproducts .
Q. What experimental designs are appropriate for assessing the stability of this compound under diverse storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
- Thermal stability : Incubate samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- Photostability : Expose to UV light (320–400 nm) and analyze for photodegradants.
- pH stability : Test solubility and decomposition in buffers (pH 1–13) using UV-Vis spectroscopy.
For hygroscopic compounds, storage in desiccators with silica gel is critical .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of derivatives?
- Methodological Answer :
- Systematic substitution : Modify the thiazole moiety (e.g., introduce halogens or methoxy groups) and piperidine N-methyl group to assess steric/electronic effects.
- In vitro assays : Test receptor binding (e.g., GPCRs or ion channels) using radioligand displacement assays. For example, fluorophore-tagged analogs enable fluorescence polarization studies for affinity quantification.
- Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., serotonin transporters), guided by crystallographic data from related compounds .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Process optimization : Replace batch reactions with flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and reproducibility.
- Green chemistry : Use water as a solvent for acylation steps where feasible, reducing reliance on volatile organic compounds.
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
